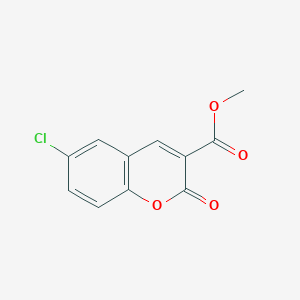

methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

説明

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 91058-98-9) is a chlorinated coumarin derivative with an ester functional group at position 2. Its molecular formula is C₁₁H₇ClO₄, and it is synthesized via a condensation reaction between 5-chlorosalicylaldehyde and dimethylmalonate in acetonitrile, catalyzed by ethyl piperidine-3-carboxylate, yielding a white solid with a 60% efficiency . This compound serves as a key intermediate in medicinal chemistry, such as in the synthesis of BT317, a dual-targeting inhibitor of mitochondrial Lon peptidase 1 and chymotrypsin-like protease . Hydrolysis of its methyl ester group produces 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (Compound E), highlighting its reactivity and versatility in organic synthesis .

特性

IUPAC Name |

methyl 6-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVKEKMMNJJQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6-chloro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and esterification . This method typically requires refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the synthesis of methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate often employs microwave-assisted organic synthesis. This method is valued for its efficiency and eco-friendliness, as it often requires less time and produces fewer by-products compared to conventional synthesis.

化学反応の分析

Types of Reactions

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative with diverse applications in scientific research due to its unique chemical and biological properties. It has a molecular formula of C11H7ClO4 and a molecular weight of 238.62 g/mol.

Scientific Research Applications

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent in various chemical processes.

Biology: The compound exhibits significant antimicrobial activity against various classes of bacteria and fungi. Studies have demonstrated its efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Medicine: Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has potential as a therapeutic agent due to its antioxidant, anti-coagulant, and chemotherapeutic properties.

Industry: It is utilized in the development of bio-analytical reagents and other chemical assays.

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate interacts with cellular components, leading to several biological activities. Its primary mechanisms include:

- Enzyme Inhibition: It has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

- Antimicrobial Activity: It demonstrates antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties: The compound exhibits antioxidant activity, which helps mitigate oxidative stress in biological systems.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate against several microorganisms:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 32 |

| Escherichia coli | Moderate Activity | 64 |

| Candida albicans | Significant Activity | 16 |

The compound displayed notable inhibition rates against these pathogens, suggesting its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The compound's antioxidant capacity, assessed using DPPH and ABTS assays, revealed its effectiveness in scavenging free radicals, thereby reducing oxidative damage in cells.

Chemical Reactions

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes several types of chemical reactions:

- Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

- Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

作用機序

The mechanism of action of methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. Additionally, its anti-coagulant properties are linked to its inhibition of specific enzymes involved in blood clotting.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate with analogous coumarin derivatives, focusing on substituents, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Functional Differences

Electron-Donating/Withdrawing Effects: The chloro substituent in the target compound is electron-withdrawing, reducing electron density in the coumarin ring and influencing reactivity in electrophilic substitutions . Fluoro substituents (e.g., methyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate) enhance metabolic stability and bioavailability due to fluorine’s small size and high electronegativity .

Functional Group Impact :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to its carboxylic acid counterpart (Compound E), which is more polar and prone to hydrogen bonding .

- Hydroxyl Groups : Addition of a hydroxyl group at C7 (e.g., 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) increases solubility in aqueous media but may reduce stability under oxidative conditions .

Melting Points and Solubility :

- Carboxylic acid derivatives (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) exhibit higher melting points (200°C) due to intermolecular hydrogen bonding, whereas ester derivatives typically have lower melting points .

- Methyl and ethyl esters show greater solubility in organic solvents like acetonitrile and chloroform, making them preferable for synthetic applications .

生物活性

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the coumarin family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 238.62 g/mol

- CAS Number : 91058-98-9

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate exhibits various biological activities attributed to its ability to interact with cellular components. The primary mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes, with an IC value of approximately 3.1 nmol .

- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems.

Antimicrobial Activity

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been evaluated for its antimicrobial efficacy through various studies:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 32 |

| Escherichia coli | Moderate Activity | 64 |

| Candida albicans | Significant Activity | 16 |

The compound displayed notable inhibition rates against these pathogens, suggesting its potential as a therapeutic agent in treating infections .

Antioxidant Activity

The antioxidant capacity of methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate was assessed using DPPH and ABTS assays, revealing that it effectively scavenges free radicals, thereby reducing oxidative damage in cells.

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antimicrobial Testing :

- Synthesis and Biological Evaluation :

Q & A

Basic: How can the synthesis of methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate be optimized for higher yields?

Methodological Answer:

Optimization involves solvent selection, stoichiometric control, and purification techniques. For analogous coumarin carboxylates, anhydrous dichloromethane under nitrogen atmosphere prevents hydrolysis of reactive intermediates. Dropwise addition of acyl chlorides (e.g., methacryloyl chloride) minimizes side reactions, as demonstrated in the synthesis of methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivatives . Post-reaction, washing with 2M HCl and saturated NaHCO₃ removes unreacted reagents, while chromatographic purification (SiO₂, DCM) enhances purity. Yield improvements (e.g., up to 51% for OXE-B) are achieved by adjusting reaction time and temperature .

Basic: What spectroscopic techniques are critical for characterizing methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substituent positions and electronic environments. For example, the aldehyde proton in 7-(diethylamino) derivatives appears at δ 8.63 ppm (s, 1H), while the chromene ring protons show distinct coupling patterns (e.g., J = 8.9 Hz for aromatic protons) .

- HRMS (ESI) : Validates molecular weight (e.g., 328.1423 for OXE-B) and detects isotopic chlorine patterns .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages .

Basic: How does the chloro substituent at position 6 influence solubility and stability?

Methodological Answer:

The electron-withdrawing chloro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DCM) but reducing stability under basic conditions. Comparative studies on 6-chloro-4-oxochromene-3-carbaldehyde show reduced hydrolytic stability compared to non-halogenated analogs due to increased electrophilicity at the carbonyl group . Stability assays should monitor degradation via HPLC under varying pH and temperature.

Advanced: What strategies resolve contradictions in reported biological activity data for chlorinated coumarins?

Methodological Answer:

Contradictions often arise from assay conditions or substituent positioning. For example, ethyl chromene carboxylates with 6-phenyl groups exhibit anti-cancer activity, while 3,5-dimethoxyphenyl substitutions alter potency . To resolve discrepancies:

- Systematically vary substituents (e.g., Cl, OMe, Et) and assess via dose-response curves.

- Use standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines and solvent concentrations .

- Perform molecular docking to correlate substituent effects with target binding (e.g., topoisomerase inhibition) .

Advanced: How can computational methods predict the electronic effects of the 6-chloro substituent?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The chloro group’s inductive effect reduces electron density at the carbonyl oxygen, as seen in 6-chloro-7-methyl-4-oxochromene derivatives .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions, guiding reactivity predictions in nucleophilic acyl substitutions .

- TD-DFT : Simulate UV-Vis spectra to compare with experimental λmax values for validation .

Advanced: What crystallographic challenges arise in analyzing methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer:

Chlorine’s high electron density complicates X-ray diffraction. For 4-chlorophenyl coumarin carboxylates, data-to-parameter ratios >14 and low R-factors (0.040) require high-resolution single crystals grown via slow evaporation in EtOH/water mixtures . Anomalous scattering from Cl aids in phase determination, but disorder in the ester moiety may necessitate constrained refinement. Compare with 6-chloro-7-methyl-4-oxochromene-3-carbaldehyde (triclinic P1, Z=2), where cell parameters (a=3.824 Å, α=81.83°) were refined using 25 reflections .

Advanced: How to design SAR studies for modifying the 6-chloro substituent?

Methodological Answer:

- Positional Isomerism : Compare 6-Cl with 7-Cl or 8-Cl analogs to assess steric vs. electronic effects.

- Bioisosteric Replacement : Substitute Cl with Br, CF₃, or NO₂ to evaluate halogen bonding or hydrophobicity.

- Activity Cliffs : Use IC₅₀ data from analogs like ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate to identify critical substituent contributions .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?

Methodological Answer:

The electron-deficient carbonyl (due to Cl and ester groups) facilitates nucleophilic attack. In OXE-J synthesis, 4-nitrobenzoyl chloride reacts with the oxime via a two-step mechanism: initial proton abstraction by triethylamine, followed by acyl transfer. Kinetic studies (e.g., monitoring by TLC) reveal rate dependence on electron-withdrawing substituents . Competing pathways (e.g., oxime tautomerization) are minimized by maintaining anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。